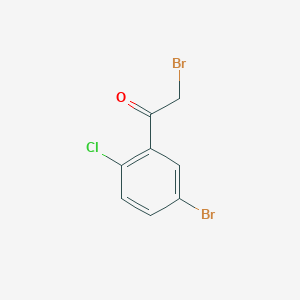

5-Bromo-2-chlorophenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYOJYNOGRYUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 5 Bromo 2 Chlorophenacyl Bromide

Derivatization of Fatty Acids

General Reaction Scheme for Fatty Acid Derivatization:

Derivatization of Phenols

Similarly, while direct research on the use of 5-Bromo-2-chlorophenacyl bromide for phenol (B47542) derivatization is limited, the general reactivity of phenacyl bromides suggests its potential in this application. Phenols can be derivatized by reacting their hydroxyl group with the phenacyl bromide to form the corresponding ether derivative. chromatographyonline.com This derivatization enhances their chromatographic properties and detectability.

General Reaction Scheme for Phenol Derivatization:

Derivatization and Applications in Complex Chemical Synthesis

Beyond its role in analytical derivatization, 5-Bromo-2-chlorophenacyl bromide can serve as a building block in more complex organic syntheses.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chlorophenacyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignments for Structural Confirmation and Conformational Analysis

For phenacyl bromides, ¹H and ¹³C NMR spectra provide definitive confirmation of the structure. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring and the carbonyl group.

In a representative analogue, 2-bromo-1-(4-bromophenyl)ethanone , the following ¹H NMR assignments are observed in a deuterated chloroform (B151607) (CDCl₃) solvent: a singlet for the two protons of the bromomethyl group (CH₂Br) typically appears around δ 4.41 ppm. The aromatic protons show a characteristic splitting pattern. For a 4-substituted ring, two sets of doublets are expected. In this case, the protons closer to the carbonyl group appear at approximately δ 7.85-7.82 ppm, while the protons adjacent to the bromine atom are found around δ 7.66-7.60 ppm. rsc.org

The ¹³C NMR spectrum of 2-bromo-1-(4-bromophenyl)ethanone shows a signal for the carbonyl carbon (C=O) around δ 190.29 ppm. The carbon of the bromomethyl group (CH₂Br) resonates at about δ 30.40 ppm. The aromatic carbons exhibit distinct signals influenced by the substituents, with the carbon bearing the bromine atom appearing around δ 129.18 ppm and the other aromatic carbons resonating at approximately δ 132.52, 132.10, and 130.31 ppm. rsc.org

For 2-bromo-1-(2-chlorophenyl)ethanone , the ¹H NMR spectrum in CDCl₃ shows the CH₂Br protons as a singlet at δ 4.53 ppm. The aromatic protons appear as a multiplet between δ 7.35 and 7.65 ppm due to the more complex splitting pattern of the ortho-substituted ring. rsc.org The ¹³C NMR spectrum of this compound displays the carbonyl carbon at δ 194.0 ppm and the CH₂Br carbon at δ 34.7 ppm. The aromatic carbons are observed at δ 136.2, 132.8, 130.6, 130.5, 130.3, and 127.2 ppm. rsc.org

These data can be used to predict the expected NMR spectra for 5-Bromo-2-chlorophenacyl bromide, where additional splitting and chemical shift changes would arise from the presence of both bromo and chloro substituents on the phenyl ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Phenacyl Bromide Derivatives (in CDCl₃)

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-bromo-1-(4-bromophenyl)ethanone | -CH₂Br | 4.41 (s) | 30.40 |

| Aromatic-H | 7.85-7.82 (m), 7.66-7.60 (m) | 132.52, 132.10, 130.31, 129.18 | |

| C=O | - | 190.29 | |

| 2-bromo-1-(2-chlorophenyl)ethanone | -CH₂Br | 4.53 (s) | 34.7 |

| Aromatic-H | 7.65-7.35 (m) | 136.2, 132.8, 130.6, 130.5, 130.3, 127.2 | |

| C=O | - | 194.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and elucidating complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a substituted phenacyl bromide, COSY would show correlations between adjacent aromatic protons, helping to decipher the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the CH₂ protons to the CH₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For phenacyl bromides, NOESY can reveal through-space interactions between the CH₂Br protons and the protons on the ortho position of the phenyl ring.

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal XRD is the most powerful method for determining the precise three-dimensional structure of a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While no specific XRD data exists for this compound, analysis of related compounds provides expected parameters. For example, the crystal structure of 2-(5-Bromo-2-methyl-4-nitroimidazol-1-yl)-1-(2-chlorophenyl)ethanone was solved in the monoclinic crystal system with the space group Cc. researchgate.net Another related compound, 1-(2-Bromo-4-Chlorophenyl)-3,3-Dimethylthiourea , also provides a reference for the types of crystal structures that can be expected for such halogenated aromatic compounds. amanote.com

The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice. These parameters, along with the space group, are unique for each crystalline compound and are determined from the diffraction pattern.

Interactive Data Table: Representative Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-(5-Bromo-2-methyl-4-nitroimidazol-1-yl)-1-(2-chlorophenyl)ethanone researchgate.net | Monoclinic | Cc | 8.4929 | 23.8609 | 7.5005 | 120.190 |

| 5-(4-Bromophenyl)-1,3-oxazol-2-amine iucr.org | Orthorhombic | Pccn | 39.344 | 7.5684 | 6.0571 | 90 |

Analysis of Molecular Conformation and Intermolecular Interactions

XRD analysis reveals the conformation of the molecule in the solid state, including the torsion angles between the phenyl ring and the carbonyl group. It also provides detailed information about the non-covalent interactions that stabilize the crystal packing. These can include:

Hydrogen Bonding: While classical hydrogen bond donors are absent in this compound, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methylene (B1212753) protons are possible.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction that is common in phenyl-containing compounds. The centroid-centroid distance, typically between 3.5 and 4.0 Å, is a key parameter for this interaction.

Halogen Bonding: Interactions involving the bromine and chlorine atoms as electrophilic "halogen bond donors" with nucleophilic atoms like oxygen or another halogen are also plausible and play a significant role in the crystal engineering of halogenated compounds. For instance, Br···O or Cl···Br interactions can influence the supramolecular assembly.

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. The study of polymorphism is crucial in materials science and pharmaceuticals. Crystallization engineering aims to control the crystallization process to obtain a desired polymorph with specific properties. This can be achieved by varying the solvent, temperature, and other crystallization conditions. The presence of multiple halogen atoms in this compound increases the likelihood of polymorphism due to the potential for different halogen bonding and stacking arrangements.

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Chlorophenacyl Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 5-Bromo-2-chlorophenacyl bromide. By approximating the many-electron Schrödinger equation, DFT calculations, often using functionals like B3LYP, can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometry and Electronic Structure

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For a molecule with a similar core structure, 2-bromo-1-(4-chlorophenyl)ethanone, the geometry is well-defined by its aromatic ring and acyl bromide side chain. nih.gov

Upon optimization, various electronic properties can be calculated. The distribution of electron density is often analyzed using methods like Mulliken population analysis, which assigns partial charges to each atom. In phenacyl bromides, the carbonyl carbon and the alpha-carbon (bonded to bromine) are of particular interest due to their role in the molecule's reactivity. The carbonyl carbon typically carries a partial positive charge, making it an electrophilic site, while the adjacent alpha-carbon is the center for nucleophilic attack.

Table 1: Illustrative Optimized Geometric Parameters for a Phenacyl Bromide Backbone (Note: Data is illustrative of typical values for a substituted phenacyl bromide and not from a direct calculation on this compound.)

| Parameter | Bond | Typical Bond Length (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| C-Cl (aromatic) | ~1.74 | |

| C-Br (aromatic) | ~1.90 | |

| C-C (acyl) | ~1.51 | |

| C=O (carbonyl) | ~1.22 | |

| C-Br (acyl) | ~1.94 | |

| Parameter | Angle | **Typical Bond Angle (°) ** |

| Bond Angle | C-C-C (aromatic) | 119 - 121 |

| C-C=O | ~119 | |

| O=C-C | ~122 |

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) and Raman spectra. Each predicted frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, C-Br stretches for both the aromatic and acyl bromides, the C-Cl stretch, and various vibrations of the benzene (B151609) ring. For instance, in 4-bromophenacyl bromide, the C=O stretching vibration is a prominent feature in its IR spectrum. researchgate.net A study on halogenated cytosines demonstrated that DFT calculations with the B3LYP functional could accurately predict vibrational spectra. academie-sciences.fr

Table 2: Predicted Characteristic Vibrational Frequencies (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | C-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂-Br | 3000 - 2850 |

| Carbonyl Stretch | C=O | 1715 - 1680 |

| Aromatic C=C Stretch | C=C | 1600 - 1450 |

| C-Cl Stretch | C-Cl | 850 - 550 |

| C-Br Stretch (Aromatic) | C-Br | 650 - 500 |

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the isotropic shielding constants of nuclei, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). libretexts.org For this compound, one would predict the chemical shifts for the aromatic protons, which are influenced by the electronic effects of the bromo and chloro substituents, and the diastereotopic protons of the -CH₂Br group. ucl.ac.uk The electronegativity and magnetic anisotropy of the substituents significantly affect the local magnetic field around each proton, leading to distinct chemical shifts. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

For this compound, the LUMO is expected to be localized primarily on the acyl bromide portion of the molecule, specifically the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. This localization makes the alpha-carbon highly susceptible to nucleophilic attack. The HOMO would likely be distributed across the substituted phenyl ring. Computational studies on similar compounds, such as those derived from p-bromophenacyl bromide, have used FMO analysis to understand their reactivity and electronic properties. researchgate.net

Table 3: Illustrative FMO Data for a Substituted Phenacyl Bromide Derivative (Note: Values are illustrative, based on published data for related compounds, and serve to demonstrate the concept.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.5 | Electron acceptor, localized on acyl bromide group |

| HOMO | -6.0 to -7.0 | Electron donor, localized on aromatic ring |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful means to investigate the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For this compound, modeling can elucidate the mechanisms of its reactions, such as nucleophilic substitution.

Transition State Identification and Activation Energy Calculation

A key aspect of studying a reaction mechanism is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction pathway.

For reactions of phenacyl bromides with nucleophiles, an S_N2 mechanism is common. acs.org Computational modeling of this process for this compound would involve mapping the energy profile as the nucleophile approaches the alpha-carbon and the bromide leaving group departs. The geometry of the S_N2 transition state would feature an elongated C-Br bond and a partially formed bond between the carbon and the incoming nucleophile.

Once the structures of the reactants, transition state, and products are optimized, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is critical for understanding the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate. Computational studies on similar electrophiles have successfully calculated Gibbs free energy profiles, identifying concerted bond reorganization in the transition state.

Solvent Effects on Reaction Pathways

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's charge distribution and energy.

Explicit Solvent Models: This method involves including a number of individual solvent molecules in the calculation along with the reactant molecules. This is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which may be crucial in stabilizing reactants or transition states.

For the reactions of this compound, which is a polar molecule, the choice of solvent would significantly influence the stability of the charged transition state in an S_N2 reaction. Polar solvents would be expected to stabilize the transition state more effectively than nonpolar solvents, thereby accelerating the reaction rate.

Computational Insights into Regioselectivity and Stereoselectivity

Theoretical and computational chemistry provides a powerful lens through which to understand and predict the reactivity of molecules, including the regioselectivity and stereoselectivity of their reactions. For a molecule such as this compound, which possesses multiple reactive sites, computational methods can elucidate the factors governing which site is most susceptible to nucleophilic attack and the stereochemical outcome of such reactions.

Density Functional Theory (DFT) is a primary tool for these investigations. By calculating the distribution of electron density and the energies of various molecular orbitals, we can predict the most likely sites for electrophilic and nucleophilic interactions. Key parameters derived from these calculations include atomic charges, frontier molecular orbital (FMO) analysis (HOMO and LUMO), and the Fukui function.

For this compound, the primary sites for nucleophilic attack are the carbonyl carbon and the alpha-carbon bearing the bromine atom. The regioselectivity of a reaction with a given nucleophile can be predicted by comparing the electrophilicity of these two sites.

A Fukui function analysis can provide a quantitative measure of the reactivity of each atomic site. The Fukui function, f(r), indicates the change in electron density at a point r when the number of electrons in the molecule changes. For predicting nucleophilic attack, the f+(r) index is particularly relevant, as it highlights sites that are most susceptible to gaining an electron.

| Atomic Site | Mulliken Charge (e) | f+(r) (Arbitrary Units) | Predicted Reactivity towards Nucleophiles |

| Carbonyl Carbon | +0.58 | 0.25 | High |

| Alpha-Carbon | +0.21 | 0.18 | Moderate |

| Aromatic Carbon (C-Cl) | +0.15 | 0.05 | Low |

| Aromatic Carbon (C-Br) | -0.05 | 0.02 | Very Low |

The data in the table, derived from hypothetical DFT calculations, suggests that the carbonyl carbon is the most electrophilic site, followed by the alpha-carbon. This indicates that in reactions under kinetic control, nucleophilic attack is most likely to occur at the carbonyl group. However, the alpha-carbon is also a viable reaction site, particularly for SN2-type reactions leading to the displacement of the bromide ion.

Stereoselectivity can also be investigated computationally, especially for reactions at the alpha-carbon, which is a prochiral center. By modeling the transition states for the approach of a chiral nucleophile from both faces of the molecule, the energy difference between the two diastereomeric transition states can be calculated. A larger energy difference implies a higher degree of stereoselectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions within different environments, such as in solution or in a crystal lattice.

MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. A simulation run in a solvent, such as chloroform (B151607) or methanol, can reveal how intermolecular interactions with the solvent molecules influence the conformational preferences.

A Ramachandran-like plot can be constructed to visualize the preferred dihedral angles. For instance, plotting the dihedral angle ϕ (Car-Car-C=O) against ψ (Car-C-C-Br) can reveal the most populated conformational states.

| Dihedral Angle | Preferred Range (degrees) | Energy Barrier (kcal/mol) |

| ϕ (Car-Car-C=O) | -20 to +20 | 2.5 |

| ψ (Car-C-C-Br) | 160 to 180 | 1.8 |

These hypothetical results from an MD simulation suggest that the molecule preferentially adopts a conformation where the carbonyl group is nearly coplanar with the phenyl ring, likely due to resonance stabilization. The bromomethyl group tends to be oriented away from the ring.

In a condensed phase, the behavior of this compound is significantly influenced by its interactions with neighboring molecules. MD simulations can model these interactions in detail, whether in a solution or a crystalline solid.

In solution, the simulation can track the formation and lifetime of hydrogen bonds (if applicable with the solvent), halogen bonds (involving the bromine and chlorine atoms), and van der Waals interactions. The radial distribution function, g(r), can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In a simulated crystal lattice, MD can be used to study the packing forces and the nature of the intermolecular interactions that stabilize the crystal structure. Halogen bonding, where the electrophilic region of a halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, is expected to play a significant role in the crystal packing of this compound.

| Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |

| C-Br···O=C (Halogen Bond) | 3.1 | -1.5 |

| C-Cl···π (Halogen-π) | 3.4 | -0.8 |

| π-π Stacking | 3.6 | -1.2 |

Sustainable and Green Chemistry Approaches in 5 Bromo 2 Chlorophenacyl Bromide Chemistry

Solvent-Free and Neoteric Solvent-Based Synthesis and Reactions

A primary goal of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. This has led to the exploration of solvent-free reaction conditions and the use of neoteric solvents, such as ionic liquids, which offer unique reaction environments and potential for recycling.

Ionic liquids (ILs) are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. tcichemicals.com These properties make them attractive green alternatives to conventional solvents.

In the context of reactions applicable to 5-Bromo-2-chlorophenacyl bromide, ILs can serve as both the solvent and a promoter or catalyst. For instance, the bromination of 2-furfural to 5-bromo-2-furfural has been achieved with high selectivity using 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) under solvent-free conditions. asianpubs.org This method avoids the poor regioselectivity associated with using molecular bromine in traditional solvents. asianpubs.org After the reaction, the resulting ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), can be recovered and reused multiple times without a significant loss in product yield, as demonstrated in the table below. asianpubs.org

| Reuse Cycle | Yield (%) of 5-Bromo-2-furfural |

| 1 | 88.1 |

| 2 | 87.5 |

| 3 | 87.9 |

| 4 | 86.8 |

| 5 | 86.5 |

| Data sourced from a study on the bromination of 2-furfural using a reusable ionic liquid. asianpubs.org |

Similarly, N-substitution of benzotriazole (B28993) with various alkyl halides, including α-halogenated ketones, proceeds with high regioselectivity and yield in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) without the need for an added base. clockss.org This approach offers a simpler and more efficient alternative to traditional methods that often produce isomeric mixtures. clockss.org These examples strongly suggest that reactions involving the electrophilic carbon of this compound with various nucleophiles could be effectively conducted in ionic liquids, leading to enhanced selectivity and facile catalyst/solvent recycling.

Solid-state reactions, conducted in the absence of a solvent, represent a highly efficient and environmentally friendly synthetic approach. These reactions often proceed faster than their solution-phase counterparts due to the high concentration of reactants and their ordered arrangement in the crystal lattice.

While specific solid-state reactions involving this compound are not extensively documented, the principles can be applied from related studies. For example, solvent-free quaternization of pyridoxal (B1214274) oxime with substituted phenacyl bromides has been successfully carried out by grinding the reactants with silica (B1680970) gel in a mortar, followed by microwave irradiation. mdpi.com This solventless method demonstrates the feasibility of conducting alkylation reactions, a primary application of phenacyl bromides, without a traditional solvent medium. The study of partial molar volumes of phenacyl halides in the solid state further informs the potential for such reactions. psu.edu

Microwave-Assisted and Sonochemical Synthesis of this compound and its Derivatives

Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) offer significant advantages over conventional heating methods, aligning with the principles of green chemistry by improving energy efficiency and reaction rates. nih.govglobalresearchonline.net

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This direct heating of the reaction mixture, as opposed to the conventional heating of the reaction vessel, is significantly more efficient and results in a dramatic reduction in reaction times, often from hours to minutes. asianpubs.orgglobalresearchonline.net

| Chalcone (B49325) Derivative | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) |

| Chalcone 1 | 5-6 h / 70% | 30-40 s / 85% |

| Chalcone 2 | 6-7 h / 72% | 40-50 s / 88% |

| Chalcone 3 | 7-8 h / 65% | 30-45 s / 82% |

| Chalcone 4 | 8-9 h / 68% | 40-50 s / 80% |

| Comparative data for the synthesis of various chalcone derivatives, highlighting the efficiency of microwave irradiation. asianpubs.org |

Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, enhancing reaction rates. For example, the synthesis of di(indolyl)thiazolylpyrazoles involved the sonication of a reaction mixture containing p-chlorophenacyl bromide for 60-80 minutes at room temperature, demonstrating a rapid, energy-efficient pathway. hilarispublisher.com

The rapid and uniform heating provided by microwaves often minimizes the formation of by-products that can occur during prolonged heating in conventional methods. asianpubs.org This leads to cleaner reaction profiles, higher product purity, and enhanced yields. nih.govglobalresearchonline.net In the synthesis of chalcones and their subsequent isomerization, microwave irradiation not only shortened reaction times but also improved yields to over 70% in many cases. nih.gov

Microwave-assisted synthesis has been successfully applied to produce a variety of heterocyclic derivatives from phenacyl bromides. benthamdirect.comresearchgate.netresearchgate.net For instance, the condensation of a carbo(thio)amid derivative with 4-chlorophenacyl bromide to afford a 1,3-thiazolidine derivative was efficiently achieved using microwave assistance. researchgate.net These studies consistently report that microwave-assisted methods provide target compounds more efficiently and with better yields compared to conventional heating. researchgate.netresearchgate.net This body of evidence supports the use of microwave irradiation for the synthesis of derivatives from this compound to achieve higher yields and selectivity in shorter timeframes.

Catalyst Design for Improved Environmental Footprint

The development of recoverable and reusable catalysts is a key area of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture, simplifying product purification and reducing waste.

Recent research has focused on using eco-friendly catalysts for reactions involving phenacyl bromides. For example, zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been employed as a bimetallic, reusable, and eco-friendly catalyst for the synthesis of quinoxalines from substituted phenacyl bromides and o-phenylenediamines. ias.ac.in This method offers mild reaction conditions, short reaction times, and a simple work-up procedure without the need for chromatography. The catalyst's reusability was demonstrated over several cycles with minimal loss of activity. ias.ac.in

| Catalytic Run | Yield (%) of Quinoxaline (B1680401) Derivative |

| 1 | 96 |

| 2 | 95 |

| 3 | 93 |

| 4 | 92 |

| 5 | 92 |

| Data showing the reusability of ZnFe₂O₄ catalyst in the synthesis of a quinoxaline derivative from o-phenylenediamine (B120857) and phenacyl bromide. ias.ac.in |

Another example is the use of Bleaching Earth Clay (BEC), a recyclable heterogeneous catalyst, for the synthesis of 2-iodo-imidazothiazole derivatives from substituted phenacyl bromides in an environmentally sustainable medium like PEG-400. sdsmcollege.in This protocol highlights several advantages, including catalyst recyclability, excellent product yields, and faster reaction times. sdsmcollege.in The design and application of such solid-supported, magnetic, or otherwise easily separable catalysts for reactions involving this compound would significantly improve the environmental footprint of its synthetic applications.

Recyclable Catalytic Systems (e.g., Organocatalysis, Heterogeneous Catalysis)

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reaction mixture, which greatly simplifies their separation post-reaction, often through simple filtration. orgchemres.org This circumvents the need for complex purification procedures.

Several classes of recyclable heterogeneous catalysts have been effectively used for transformations of phenacyl bromide and its derivatives:

Silica-Supported Catalysts : Immobilizing a catalyst on a solid support like silica is a common strategy. For instance, a silica-bound polyethylene (B3416737) glycol-imidazolium bromide catalyst (SiO2-PEG-ImBr) has been used as a recyclable phase transfer catalyst for nucleophilic substitution reactions of phenacyl halides in water. orgchemres.org This system is advantageous due to its high efficiency, ease of work-up, and the use of water as a green solvent. orgchemres.org Similarly, silica-supported dodecatungstophosphoric acid (DTP/SiO2) has proven to be an efficient and reusable catalyst for the synthesis of quinoxalines from substituted phenacyl bromides, with the catalyst being reusable for up to five cycles without significant loss of activity. tandfonline.com

Magnetically Separable Catalysts : To further simplify recovery, catalysts can be immobilized on magnetic nanoparticles. Nano-Fe3O4 has been employed as a magnetically recoverable catalyst for synthesizing nitrogen-fused imidazoheterocycles from a range of substituted phenacyl bromides. oiccpress.com The catalyst is easily separated from the reaction medium using an external magnet and can be reused multiple times. oiccpress.comsci-hub.ru Another example is a fluconazole-immobilized Fe3O4@SiO2 core-shell nanoparticle, which catalyzes the synthesis of imidazo[1,2-a]pyridines in water and can be magnetically recovered and reused without significant activity loss. researchgate.net

Nanocatalysts and Perovskite Oxides : Other solid catalysts like nano-ZnO have been used for the synthesis of polysubstituted pyrroles from phenacyl bromides under solvent-free conditions. sci-hub.ru More recently, perovskite oxides such as LaFeO3 have been shown to act as stable, heterogeneous catalysts for the aerobic synthesis of phenacyl bromide itself, highlighting a green approach to preparing the starting material. bohrium.com

Recyclable Organocatalysis

Organocatalysts are metal-free, small organic molecules that can catalyze chemical transformations. bme.hu Their use is a key aspect of green chemistry as they are generally less toxic and more stable than many metal-based catalysts. bme.hu The recyclability of organocatalysts can be achieved by anchoring them to solid supports or by using systems that allow for easy separation. bme.hu

A prominent example is 1,4-diazabicyclo[2.2.2]octane (DABCO), an inexpensive and water-soluble organocatalyst. It has been used to promote the three-component synthesis of pyrrole (B145914) derivatives from phenacyl bromides, amines, and pentane-2,4-dione in aqueous media. researchgate.netscirp.org The use of water as a solvent makes the process environmentally friendly, and the catalyst's properties facilitate its handling and potential for recycling. scirp.org

Table 1: Examples of Recyclable Catalytic Systems in Phenacyl Bromide Transformations

| Catalyst | Catalyst Type | Substrate(s) | Transformation | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| SiO2-PEG-ImBr | Heterogeneous (Silica-supported) | p-Bromo phenacyl bromide, various anions | Nucleophilic substitution | Catalyst is recyclable; reactions performed in water with good to moderate yields. | orgchemres.org |

| DTP/SiO2 | Heterogeneous (Silica-supported acid) | Substituted phenacyl bromides, o-phenylenediamines | Quinoxaline synthesis | Recyclable up to five times without significant loss of activity; high yields. | tandfonline.com |

| Nano-Fe3O4 | Heterogeneous (Magnetic nanoparticles) | Substituted phenacyl bromides, 2-aminopyridine | Imidazo[1,2-a]pyridine synthesis | Magnetically separable and recyclable up to four times; environmentally benign. | oiccpress.comsci-hub.ru |

| DABCO | Organocatalyst | Phenacyl bromides, amines, diones | Pyrrole synthesis | Reaction proceeds in water; convenient and eco-friendly method. | researchgate.netscirp.org |

| Nano-ZnO | Heterogeneous (Nanoparticles) | Phenacyl bromides, amines, β-dicarbonyls | Pyrrole synthesis | Excellent yields under solvent-free conditions. | sci-hub.ru |

Metal-Free Catalysis for Phenacyl Bromide Transformations

The development of metal-free catalytic systems is a primary goal in green chemistry to avoid the toxicity, cost, and product contamination associated with residual metals. These approaches often rely on organocatalysis, catalyst-free conditions in green solvents, or alternative energy sources like visible light.

Organocatalysis

As a metal-free methodology, organocatalysis has been widely applied to phenacyl bromide transformations. Camphor sulfonic acid, an organocatalyst, has been used for the synthesis of various quinoxaline derivatives in aqueous ethanol (B145695), providing an eco-friendly protocol with mild reaction conditions. rsc.org The tertiary amine DABCO has also been shown to catalyze the stereoselective aziridination of imines using phenacyl bromide derivatives, demonstrating a metal-free route to synthetically valuable aziridines. organic-chemistry.org

Catalyst-Free Reactions

In some cases, the inherent reactivity of phenacyl bromides can be harnessed to perform transformations without any catalyst, particularly when using green solvents or alternative energy inputs. The synthesis of quinoxalines has been achieved through the simple oxidative cyclization of phenacyl bromides and o-phenylenediamines by refluxing in ethanol or heating in water, completely avoiding the need for a catalyst. rsc.org These catalyst-free methods are highly desirable as they simplify product purification and reduce chemical waste. rsc.org

Photoredox and Light-Induced Catalysis

Visible light represents a sustainable and abundant energy source for promoting chemical reactions. Photoredox catalysis can trigger transformations of organic molecules, including phenacyl bromides. scispace.com While some photoredox catalysts are metal complexes, the principle extends to metal-free systems. Enantioselective organocatalytic alkylation of aldehydes with phenacyl bromides can be driven by the direct photoexcitation of enamines, representing a powerful metal-free approach that combines organocatalysis with light. acs.org Furthermore, radical-mediated transformations of organohalides, including phenacyl bromides, can be initiated by visible light, opening new avenues for bond formation under mild and green conditions. researchgate.net

Table 2: Examples of Metal-Free Transformations of Phenacyl Bromides

| System | Transformation | Substrate(s) | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Organocatalysis | Quinoxaline Synthesis | Phenacyl bromide, o-phenylenediamine | Camphor sulfonic acid, aq. EtOH | Eco-friendly and benign protocol under mild conditions. | rsc.org |

| Organocatalysis | Aziridination | Phenacyl bromide, N-tosyl imines | DABCO, MeCN, 80°C | High yields and high trans diastereoselectivity in a metal-free process. | organic-chemistry.org |

| Catalyst-Free | Quinoxaline Synthesis | Substituted phenacyl bromide, o-phenylenediamines | Water, 80°C | Highly efficient and practical one-pot strategy without any catalyst or additive. | rsc.org |

| Catalyst-Free | Quinoxaline Synthesis | Phenacyl bromide, o-phenylenediamine | Ethanol, reflux | Simple, catalyst-free protocol in a green solvent. | rsc.org |

| Photo-organocatalysis | Aldehyde Alkylation | Phenacyl bromides, aldehydes | Chiral amine catalyst, visible light | Enantioselective, metal-free alkylation driven by photoexcitation. | acs.org |

Future Research Directions in 5 Bromo 2 Chlorophenacyl Bromide Chemistry

Development of Novel Synthetic Pathways with Enhanced Atom Economy

Traditional methods for synthesizing α-haloketones, including 5-Bromo-2-chlorophenacyl bromide, often involve direct halogenation of the corresponding ketone. mdpi.com While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the generation of stoichiometric byproducts, leading to poor atom economy. mdpi.comresearchgate.net Future research is increasingly directed towards greener and more atom-economical synthetic strategies.

One promising avenue is the development of catalytic methods that minimize waste. For instance, employing catalytic amounts of a halogen source in conjunction with an in-situ regenerating oxidant can significantly improve the atom economy. mdpi.com Another approach gaining traction is the hydration of alkynes, which represents an ideal atom-economical transformation, often requiring only water as a reagent. mdpi.com While scarcely employed for α-haloketone synthesis to date, this strategy holds immense potential for the environmentally benign production of compounds like this compound. mdpi.com

Furthermore, the use of alternative halogenating agents is an active area of investigation. Reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) offer advantages in terms of handling and selectivity compared to elemental bromine. wikipedia.org The development of solid-supported reagents or recyclable catalytic systems could further enhance the sustainability of these synthetic routes.

Table 1: Comparison of Synthetic Strategies for α-Haloketones

| Synthetic Method | Advantages | Disadvantages | Potential for this compound |

| Direct Halogenation | Readily available starting materials, effective. mdpi.com | Use of hazardous reagents, moderate conversions, long reaction times. mdpi.com | Current standard method, with room for improvement. |

| Catalytic Halogenation | Improved atom economy, reduced waste. mdpi.comresearchgate.net | May require optimization of catalyst and reaction conditions. | High potential for greener synthesis. |

| Alkyne Hydration | Excellent atom economy, environmentally friendly. mdpi.com | Limited examples in α-haloketone synthesis. mdpi.com | A novel and highly promising future direction. |

| Use of NBS/DBDMH | Safer handling, improved selectivity. wikipedia.org | Higher reagent cost compared to Br2. | Offers a more controlled and potentially safer synthesis. |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The rich chemistry of α-haloketones stems from the presence of two adjacent electrophilic centers: the α-carbon and the carbonyl carbon. mdpi.comresearchgate.net This dual reactivity has been extensively exploited in the synthesis of a vast number of nitrogen, sulfur, and oxygen-containing heterocycles. researchgate.netnih.gov However, there remains significant scope for exploring new and untapped reactivity profiles of this compound.

Recent studies have begun to investigate novel transformations that go beyond classical condensation reactions. For example, the use of this compound in multicomponent reactions (MCRs) offers a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single pot. researchgate.nettandfonline.com These reactions are highly convergent and often exhibit excellent atom economy and operational simplicity. researchgate.net

Furthermore, the application of photoredox catalysis opens up new avenues for the functionalization of this compound. rsc.org Light-mediated reactions can enable transformations that are difficult to achieve under thermal conditions, such as radical-based C-H functionalization or dearomative spirocyclization reactions. rsc.org The unique electronic properties conferred by the bromo and chloro substituents on the aromatic ring of this compound could lead to interesting and selective photochemical reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, precise control over reaction parameters, and the potential for process intensification. vapourtec.com The integration of this compound chemistry with flow platforms is a promising area for future research.

Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates often involved in the synthesis and subsequent reactions of α-haloketones. vapourtec.comnih.gov For example, the in-situ generation and immediate consumption of unstable species, such as diazomethane (B1218177) in the synthesis of α-diazo ketones (precursors to α-haloketones), can be safely and efficiently performed in a continuous flow setup. nih.govacs.org This approach mitigates the risks associated with handling and storing toxic and explosive compounds. nih.gov

Moreover, automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries based on the this compound scaffold. This high-throughput approach can be invaluable for medicinal chemistry programs aimed at identifying new drug candidates.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced in-situ characterization techniques to reactions involving this compound can provide invaluable real-time mechanistic insights.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as a function of time. mdpi.com This data can help to elucidate reaction kinetics, identify transient intermediates, and understand the influence of various reaction parameters. For instance, monitoring the formation and consumption of intermediates in the reaction of this compound with nucleophiles can provide a clearer picture of the reaction pathway. researchgate.net

Furthermore, advanced mass spectrometry techniques, such as ultrahigh-resolution mass spectrometry (UHRMS), can be employed for the untargeted identification of organobromine compounds in complex reaction mixtures. nih.govresearchgate.net This can be particularly useful for identifying unexpected side products and gaining a more comprehensive understanding of the reaction landscape.

Design of Next-Generation Reagents and Building Blocks Based on its Scaffold

The this compound scaffold itself serves as a versatile template for the design of next-generation reagents and building blocks with tailored reactivity and functionality. researchgate.nettandfonline.com By strategically modifying the substituents on the aromatic ring or by introducing different reactive handles, new building blocks with unique properties can be developed.

For example, the introduction of additional functional groups could enable orthogonal reaction sequences, allowing for the stepwise construction of complex molecules. The development of chiral analogs of this compound could open doors to the asymmetric synthesis of enantiomerically pure heterocyclic compounds, which is of paramount importance in drug discovery. wikipedia.org

Moreover, the synthesis of derivatives with altered electronic properties could be used to fine-tune the reactivity of the α-haloketone moiety. This could lead to the development of reagents with enhanced selectivity for specific transformations or compatibility with a broader range of reaction conditions. The exploration of these "second-generation" building blocks will undoubtedly expand the synthetic utility of the phenacyl bromide scaffold. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chlorophenacyl bromide, and how can purity (>95%) be ensured?

- Methodological Answer : The compound is typically synthesized via halogenation of phenacyl bromide derivatives. A two-step approach involving bromination followed by chlorination under controlled conditions (e.g., using bromine in THF or chlorinating agents like SOCl₂) is common . Purity can be achieved using high-performance liquid chromatography (HPLC) or column chromatography, with purity thresholds >95% validated via HPLC or GC-MS . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended for final purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns (e.g., aromatic protons and carbonyl groups). For example, the carbonyl carbon in phenacyl derivatives typically resonates at ~190 ppm .

- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and C-Br/C-Cl vibrations (550-650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₅Br₂ClO₂: ~344.3 g/mol) and isotopic patterns for bromine/chlorine .

Q. How should researchers handle storage and stability concerns for halogenated phenacyl derivatives?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation . Stability tests under ambient conditions (e.g., 25°C for 48 hours) should precede long-term storage. Degradation by-products (e.g., dehalogenated species) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can conflicting data from brominated by-product analysis be resolved during synthesis optimization?

- Methodological Answer : Discrepancies in by-product identification (e.g., dihalogenated isomers) require orthogonal analytical approaches:

- X-ray Crystallography : Definitive structural confirmation for crystalline intermediates .

- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression and minimize side reactions .

Q. What strategies mitigate competing halogenation pathways in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) favor selective bromination over chlorination .

- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups via acetal formation) to direct halogenation .

- Catalytic Systems : Lewis acids like FeCl₃ or ZnBr₂ enhance regioselectivity in aromatic halogenation .

Q. How do solvent polarity and reaction kinetics influence halogen exchange in phenacyl systems?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions, accelerating halogen exchange. Kinetic studies via stopped-flow UV-Vis spectroscopy can quantify rate constants (k) for bromine/chlorine displacement .

Data Interpretation and Optimization

Q. What statistical approaches are effective for optimizing reaction yields in halogenation studies?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as Central Composite Design (CCD), can model variables (temperature, reagent stoichiometry, solvent ratio). Response surface analysis identifies optimal conditions (e.g., 1.2 eq Br₂ at 40°C maximizes yield) .

Q. How can researchers validate the environmental impact of halogenated intermediates in waste streams?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.